Dextran

Description

A group of glucose polymers made by certain bacteria. Dextrans are used therapeutically as plasma volume expanders and anticoagulants. They are also commonly used in biological experimentation and in industry for a wide variety of purposes.

Properties

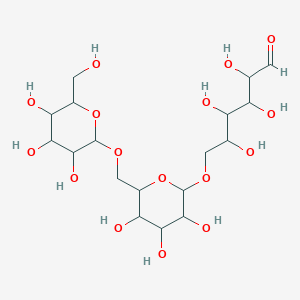

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864149 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Dextran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-54-0 | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>254ºC | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Determining the Molecular Weight of Dextran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies employed for the determination of dextran molecular weight, a critical parameter in pharmaceutical and biomedical applications. This compound, a complex branched glucan, requires precise characterization of its molecular weight distribution to ensure its safety and efficacy as a plasma volume expander and in other drug delivery contexts. This document details the principles, experimental protocols, and comparative data for the most prevalent analytical techniques.

Introduction to this compound and the Importance of Molecular Weight

This compound is a polysaccharide composed of repeating glucose units, primarily linked by α-1,6 glycosidic bonds, with branches originating from α-1,3, α-1,4, or α-1,2 linkages depending on the producing microorganism. The molecular weight of this compound is not a single value but a distribution, often characterized by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters significantly influence the physiological properties of this compound, including its viscosity, osmotic pressure, and in vivo half-life. Inaccurate molecular weight determination can lead to variations in clinical performance and potential adverse effects. Therefore, robust and reliable analytical methods are paramount.

Core Methodologies for this compound Molecular Weight Determination

Several analytical techniques are utilized to characterize the molecular weight of this compound. The choice of method often depends on the required level of detail, the molecular weight range of interest, and the available instrumentation. The primary methods discussed in this guide are:

-

Size-Exclusion Chromatography (SEC)

-

Multi-Angle Light Scattering (MALS)

-

Viscometry

-

Mass Spectrometry (MS)

-

End-Group Analysis

The logical relationship and typical workflow for selecting a this compound molecular weight determination method can be visualized as follows:

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely adopted method for determining the molecular weight distribution of this compound, as recommended by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This technique separates molecules based on their hydrodynamic volume in solution.

Principle: A solution of the this compound sample is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. The elution volume is then correlated to the molecular weight using a calibration curve.

Experimental Protocol for SEC Analysis of this compound (USP/EP Method)

A. Materials and Reagents:

-

This compound sample

-

This compound calibration standards with known molecular weights (e.g., 4,000, 10,000, 50,000, 100,000, and 250,000 Da)

-

Glucose (for total column volume determination)

-

High-purity water (HPLC grade)

-

Mobile phase: 0.9% (w/v) sodium chloride solution or other suitable aqueous buffer, filtered and degassed.

-

SEC columns suitable for aqueous mobile phases and the molecular weight range of this compound.

B. Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Refractive Index (RI) detector.

-

Data acquisition and processing software.

C. Procedure:

-

System Preparation: Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) and temperature (e.g., 30-40 °C) until a stable baseline is achieved on the RI detector.

-

Calibration:

-

Prepare individual solutions of the this compound standards and glucose in the mobile phase at known concentrations (e.g., 1-5 mg/mL).

-

Inject each standard solution and record the chromatogram, noting the peak elution volume (Ve).

-

Inject a void volume marker (e.g., a very high molecular weight this compound or blue this compound) to determine the void volume (V0).

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume for the this compound standards. The calibration is typically fitted to a polynomial equation.

-

-

Sample Analysis:

-

Prepare a solution of the this compound sample in the mobile phase at a known concentration.

-

Inject the sample solution and record the chromatogram.

-

-

Data Analysis:

-

Using the calibration curve, determine the molecular weight at each point of the sample chromatogram.

-

Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI).

-

Multi-Angle Light Scattering (MALS)

Multi-Angle Light Scattering (MALS) is an absolute technique for determining the molecular weight of macromolecules in solution, meaning it does not rely on calibration with standards of the same polymer type. It can be used in batch mode for an unfractionated sample or, more powerfully, coupled with SEC (SEC-MALS) to determine the molecular weight at each elution slice.

Principle: When a laser beam passes through a solution of macromolecules, the light is scattered. The intensity of the scattered light at a given angle is proportional to the molar mass and concentration of the molecules. MALS detectors measure the scattered light at multiple angles simultaneously. By extrapolating the scattered light intensity to zero angle, the absolute weight-average molecular weight (Mw) can be determined.

Experimental Protocol for SEC-MALS Analysis of this compound

A. Materials and Reagents:

-

This compound sample

-

High-purity water (HPLC grade) or appropriate buffer, filtered to 0.1 µm or better.

-

A protein standard (e.g., Bovine Serum Albumin) for detector normalization.

B. Instrumentation:

-

SEC system (as described in section 3.1.B).

-

MALS detector.

-

RI detector (used as a concentration detector).

-

Data acquisition and analysis software (e.g., ASTRA).

C. Procedure:

-

System Preparation:

-

Set up the SEC-MALS-RI system. The mobile phase must be meticulously filtered and degassed to minimize light scattering from particulates.

-

Equilibrate the system with the mobile phase until baselines for all detectors are stable.

-

-

Detector Normalization and Calibration:

-

Normalize the MALS detectors using a well-characterized, monodisperse standard (e.g., BSA).

-

Determine the inter-detector delay volumes.

-

-

dn/dc Determination: The specific refractive index increment (dn/dc) of this compound in the mobile phase must be known. This can be determined offline using a dedicated instrument or online if the concentration of the injected sample is known precisely. A literature value for this compound in aqueous solutions is approximately 0.147 mL/g.

-

Sample Analysis:

-

Prepare a solution of the this compound sample in the mobile phase at a known concentration and filter it through a 0.1 or 0.2 µm syringe filter directly into an autosampler vial.

-

Inject the sample solution onto the SEC column.

-

-

Data Analysis:

-

The software collects data from the MALS and RI detectors.

-

For each elution slice, the RI signal provides the concentration, and the MALS signals are used to calculate the molar mass.

-

A plot of molecular weight versus elution volume is generated, and the Mw, Mn, and PDI for the entire sample are calculated.

-

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers. For this compound, Mv is often close to Mw.

Principle: The viscosity of a polymer solution is related to the size and shape of the polymer molecules. By measuring the viscosity of dilute this compound solutions at several concentrations, the intrinsic viscosity [η] can be determined by extrapolation to zero concentration. The intrinsic viscosity is then related to the molecular weight through the Mark-Houwink-Sakurada equation:

[η] = K * M^a

where K and 'a' are empirical constants that depend on the polymer, solvent, and temperature.

Experimental Protocol for this compound Viscometry

A. Materials and Reagents:

-

This compound sample

-

Solvent (e.g., high-purity water or a buffer)

-

This compound standards of known molecular weight (for determination of K and a, if not available from literature).

B. Instrumentation:

-

Capillary viscometer (e.g., Ubbelohde type).

-

Constant temperature water bath.

-

Stopwatch.

-

Volumetric flasks and pipettes.

C. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 g/dL).

-

Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

-

-

Viscosity Measurement:

-

Measure the efflux time (t) for the pure solvent and for each this compound solution using the viscometer in the constant temperature bath. Perform multiple readings for each solution to ensure reproducibility.

-

-

Data Analysis:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration (c), where t₀ is the efflux time of the pure solvent.

-

Plot η_sp/c versus c (Huggins plot) and (ln η_rel)/c versus c (Kraemer plot).

-

Extrapolate the linear plots to zero concentration. The y-intercept of both plots should be the intrinsic viscosity [η].

-

Use the Mark-Houwink equation with known K and 'a' values for this compound in the specific solvent and at the measurement temperature to calculate the viscosity-average molecular weight (Mv).

-

Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, can be used to determine the molecular weight of dextrans, especially for lower molecular weight distributions and oligosaccharides.

Principle: In MALDI-TOF MS, the this compound sample is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the this compound molecules. The ionized molecules are then accelerated in an electric field and travel down a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the individual polymer chains, providing detailed information about the distribution.

Experimental Protocol for MALDI-TOF MS of this compound

A. Materials and Reagents:

-

This compound sample

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).

-

Solvent for sample and matrix (e.g., water/acetonitrile mixture).

-

Cationizing agent (e.g., sodium chloride), if needed.

B. Instrumentation:

-

MALDI-TOF mass spectrometer.

-

MALDI target plate.

-

Micropipettes.

C. Procedure:

-

Sample and Matrix Preparation:

-

Prepare a solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

Prepare a saturated solution of the matrix in the same or a compatible solvent.

-

-

Sample Spotting:

-

Mix the sample and matrix solutions (e.g., in a 1:10 v/v ratio). A cationizing agent can be added to this mixture to promote the formation of specific adducts (e.g., [M+Na]⁺).

-

Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely, forming co-crystals.

-

-

Mass Spectrometric Analysis:

-

Insert the target plate into the mass spectrometer.

-

Acquire the mass spectrum by firing the laser at the sample spot.

-

The resulting spectrum will show a series of peaks, each corresponding to a this compound oligomer with a specific number of glucose units.

-

-

Data Analysis:

-

From the distribution of peaks, the molecular weight distribution and average molecular weights (Mn, Mw) can be calculated.

-

End-Group Analysis

End-group analysis is a method to determine the number-average molecular weight (Mn) by quantifying the number of polymer chain ends in a given mass of sample. This method is most accurate for lower molecular weight polymers where the end-groups constitute a significant fraction of the total mass.

Principle: this compound chains typically have one reducing end per molecule. By quantifying the number of these reducing ends, the number of molecules in a known mass of sample can be determined, from which Mn can be calculated. This can be achieved through chemical methods (e.g., colorimetric assays) or spectroscopic techniques like Nuclear Magnetic Resonance (NMR).

Experimental Protocol for End-Group Analysis by NMR

A. Materials and Reagents:

-

This compound sample

-

Deuterated solvent (e.g., D₂O).

-

Internal standard (optional).

B. Instrumentation:

-

High-resolution NMR spectrometer.

C. Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the deuterated solvent.

-

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample.

-

Data Analysis:

-

Identify the signals corresponding to the protons of the repeating glucose units and the anomeric proton of the reducing end-group.

-

Integrate the areas of these signals.

-

The ratio of the integral of the end-group signal to the integral of the repeating unit signals allows for the calculation of the degree of polymerization, and subsequently, Mn.

-

Comparison of this compound Molecular Weight Determination Methods

| Method | Principle | Type of Mw | Molecular Weight Range (Da) | Advantages | Disadvantages |

| SEC | Hydrodynamic volume separation | Relative (Mw, Mn, Mz) | 10³ - 10⁷ | Robust, reproducible, widely used, provides full distribution. | Requires calibration with similar standards, potential for shear degradation of large molecules. |

| SEC-MALS | SEC separation with absolute Mw detection | Absolute (Mw, Mn, Mz) | 10³ - 10⁷ | Absolute measurement, no column calibration needed, provides information on conformation. | Higher cost, requires careful sample and mobile phase preparation. |

| Viscometry | Solution viscosity | Viscosity-average (Mv) | 10⁴ - 10⁶ | Low cost, simple instrumentation. | Requires Mark-Houwink parameters, provides only an average Mw, labor-intensive. |

| MALDI-TOF MS | Time-of-flight of ionized molecules | Absolute (Mw, Mn) | Up to ~20,000 | High resolution for low Mw species, provides detailed distribution information. | Limited to lower molecular weights, potential for fragmentation, requires matrix optimization. |

| End-Group Analysis | Quantification of chain ends | Number-average (Mn) | Up to ~20,000 | Absolute method for Mn, no calibration needed. | Only accurate for lower Mw polymers, requires well-defined end-groups. |

Conclusion

The determination of this compound's molecular weight is a critical aspect of its quality control in research and pharmaceutical applications. Size-Exclusion Chromatography, particularly when coupled with Multi-Angle Light Scattering, stands out as the most powerful and comprehensive technique, providing absolute molecular weight distributions. However, classical methods like viscometry and modern techniques such as MALDI-TOF MS and NMR-based end-group analysis offer valuable and often complementary information, especially for specific molecular weight ranges. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for absolute versus relative measurements, the expected molecular weight range, and the desired level of detail in the molecular weight distribution.

An In-Depth Technical Guide to the Biocompatibility and Toxicity of Dextran In Vitro

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dextran, a versatile polysaccharide composed of α-1,6 linked D-glucose units, is extensively utilized in biomedical applications, from plasma volume expanders to drug delivery systems and tissue engineering scaffolds.[1][2] Its utility is fundamentally dependent on its biocompatibility and toxicological profile. This guide provides a comprehensive technical overview of the in vitro biocompatibility and toxicity of this compound and its common derivatives. It synthesizes quantitative data from multiple studies, details key experimental methodologies, and visualizes cellular interaction pathways to offer a thorough resource for researchers and developers in the field. The evidence indicates that while native this compound is largely biocompatible, its derivatives, such as this compound sulfate and oxidized this compound, can elicit significant, dose-dependent cellular responses, including cytotoxicity, apoptosis, and inflammation.

Biocompatibility and Cytotoxicity Profile

The in vitro response to this compound is highly dependent on its molecular weight, chemical modifications, concentration, and the specific cell type being investigated. Generally, unmodified this compound exhibits excellent biocompatibility, while its derivatives can show varied effects ranging from low toxicity to significant cytotoxicity.

Quantitative Cytotoxicity Data

The following tables summarize quantitative data from various in vitro studies, providing a comparative look at the cellular response to different forms of this compound.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

| This compound Type | Cell Line | Assay | Concentration | Result | Citation |

| This compound T40 | Human Fibroblasts | Cell Proliferation Inhibition | 100 mg/mL | <10% growth inhibition | [3] |

| Methacrylated this compound (dex-MA) | Human Fibroblasts | Cell Proliferation Inhibition | - | Low growth inhibition | [3] |

| This compound Dialdehyde | Balb MK Keratinocytes | Thymidine Incorporation | 0.002% | Significant decrease in DNA synthesis | [4] |

| This compound Dialdehyde (in hydrogel) | Keratinocytes, Fibroblasts | MTT Assay | - | Greater cytotoxicity in keratinocytes | [4] |

| DEAE-Dextran | MCF-7, MDA-MB-231 | MTT Assay | - | IC50: 9.8 µM | [5] |

| This compound Coated Iron Oxide NPs | HeLa Cells | Cell Viability | >125 µg/mL | Toxic effect observed | [6] |

| This compound Coated Iron Oxide NPs | VERO, MDCK Cells | Cell Viability | up to 300 µg/mL | ~100% viability | [7] |

| This compound Sulfate (Mr 5000) | Caco-2 Cells | MTS Assay | 5% | Cytotoxicity induced | [8] |

| This compound | MCF-7 | Cell Viability | 6.25 - 400 µg/mL | Dose-dependent reduction in viability | [9] |

Table 2: Apoptotic Effects of this compound Derivatives

| This compound Type | Cell Line | Key Finding | Result | Citation |

| This compound Sulfate | Mouse Splenic B Cells | Apoptosis Regulation | Promoted degradation of apoptotic cells, did not prevent apoptosis | [10] |

| This compound Sulfate (Mr 5000) | Caco-2 Cells | Apoptosis Induction | Induced apoptosis | [11] |

| DEAE-Dextran | MDA-MB-231 | Apoptosis Induction | Downregulation of Bcl2, confirmed by flow cytometry | [5] |

| This compound Sulfate Sodium (DSS) + GO | FHC Cells (Intestinal Epithelial) | Apoptosis Induction | Apoptotic cells increased from 7.09% to 24.9% | [12] |

| This compound Sulfate (DS) | Gastric Carcinoma Cells | Apoptosis Induction | Promoted apoptosis by increasing the Bax:Bcl-2 protein ratio | [13] |

Table 3: In Vitro Inflammatory Response to this compound Derivatives

| This compound Type | Cell Line | Cytokine/Marker | Result | Citation |

| This compound Sodium Sulfate (DSS) | LPS-stimulated Macrophages | IL-10 | Significant increase in secretion | [14][15] |

| This compound Sodium Sulfate (DSS) | LPS-stimulated Macrophages | IL-12 | Significant decrease in production | [14][15] |

| This compound Sodium Sulfate (DSS) | LPS-stimulated Macrophages | TNF-α | Significant enhancement of production | [14][15] |

| This compound Sodium Sulfate (DSS) | LPS-stimulated Macrophages | Nitric Oxide (NO) | Slight, non-significant increase | [14] |

Mechanisms of this compound-Induced Cellular Responses

This compound and its derivatives can trigger specific cellular signaling pathways, leading to outcomes such as apoptosis or an inflammatory response. Understanding these mechanisms is critical for predicting and controlling their biological effects.

Apoptosis Induction Pathways

This compound sulfate sodium (DSS), often used to induce experimental colitis, can also trigger apoptosis in intestinal epithelial cells. Studies have shown that this can be exacerbated by other agents like graphene oxide (GO) through pathways involving reactive oxygen species (ROS).

Caption: DSS-induced apoptosis signaling via the ROS/AMPK/p53 pathway.[12]

Inflammatory Response Modulation

This compound sodium sulfate (DSS) is a potent modulator of macrophage function in vitro. It can polarize macrophages towards a specific phenotype (M2b), characterized by a distinct pattern of cytokine production: high IL-10 and TNF-α, and low IL-12.[14][15] This demonstrates that specific this compound derivatives can actively engage with immune cells to shape the inflammatory environment.

Detailed Experimental Protocols

Reproducible and standardized assays are essential for evaluating the biocompatibility and toxicity of this compound-based materials. Below are detailed methodologies for key experiments cited in the literature.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the in vitro toxicity of a this compound-based compound.

Caption: Standard experimental workflow for in vitro cytotoxicity assessment.

MTT Cell Viability Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-based material. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

-

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as a marker of compromised cell membrane integrity.

-

Principle: LDH is a stable enzyme present in the cytosol. When the plasma membrane is damaged, LDH is released into the supernatant. The assay measures LDH activity by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.

-

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

Reaction Setup: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membranes.

-

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with the this compound compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

The in vitro assessment of this compound and its derivatives reveals a complex biocompatibility and toxicity profile. Native this compound is generally considered safe and biocompatible, showing minimal cytotoxic effects on various cell lines.[3][16] However, chemical modifications significantly alter its interaction with cells. Oxidized dextrans and derivatives like DEAE-dextran can exhibit dose-dependent cytotoxicity.[4][5] this compound sulfate, in particular, demonstrates potent biological activity, capable of inducing apoptosis in cancer cells and modulating significant inflammatory responses in macrophages.[13][14]

For professionals in research and drug development, it is crucial to recognize that "this compound" is not a monolith. The specific molecular weight, degree of branching, and, most importantly, the nature and density of chemical functionalization are critical determinants of its biological activity. Rigorous in vitro testing using a suite of assays targeting cell viability, membrane integrity, apoptosis, and inflammatory pathways is mandatory to accurately characterize the safety and efficacy of any novel this compound-based biomaterial or therapeutic agent.

References

- 1. This compound.com [this compound.com]

- 2. Bi-functional oxidized this compound–based hydrogel inducing microtumors: An in vitro three-dimensional lung tumor model for drug toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro biocompatibility of biodegradable this compound-based hydrogels tested with human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo biocompatibility of this compound dialdehyde cross-linked gelatin hydrogel films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of β-Interferon Inducer (DEAE-Dextran) in Tumorigenesis by VEGF and NOTCH1 Inhibition along with Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Biological Assays of this compound Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unizar.es [unizar.es]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound sulfate-induced degradation of spontaneously apoptotic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Graphene oxide exacerbates this compound sodium sulfate-induced colitis via ROS/AMPK/p53 signaling to mediate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of the cytotoxicity of photocrosslinked this compound and hyaluronan-based hydrogels to vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Dextran from Leuconostoc mesenteroides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dextran, a versatile biopolymer, from the bacterium Leuconostoc mesenteroides. This compound, a polysaccharide of D-glucose units, holds significant value in the pharmaceutical and biotechnology sectors, primarily for its applications as a plasma volume expander, in drug delivery systems, and as a matrix for chromatography media. This document outlines detailed experimental protocols, presents quantitative data from various studies, and illustrates the core biological and experimental processes through diagrams, serving as a vital resource for professionals in the field.

This compound Synthesis by Leuconostoc mesenteroides

The synthesis of this compound by L. mesenteroides is an extracellular enzymatic process primarily catalyzed by dextransucrase. This enzyme polymerizes the glucose moiety of sucrose into a long-chain this compound polymer, releasing fructose as a byproduct.[1] The structure of the resulting this compound, particularly its molecular weight and the degree of branching, is highly dependent on the bacterial strain and the fermentation conditions.[2]

Metabolic Pathway of this compound Synthesis

The metabolic pathway for this compound synthesis in Leuconostoc mesenteroides is a relatively straightforward extracellular process. The key enzyme, dextransucrase, is secreted by the bacterium and acts on sucrose in the surrounding medium. A portion of the sucrose is utilized by the bacterium for its growth and energy requirements through the heterofermentative phosphoketolase pathway.[3]

Fermentation Protocol for this compound Production

This protocol is a generalized procedure based on common practices in the literature. Optimization of specific parameters may be required depending on the L. mesenteroides strain and desired this compound characteristics.

1.2.1. Materials and Media

-

Leuconostoc mesenteroides strain (e.g., NRRL B-512F)

-

Sucrose

-

Yeast Extract

-

Peptone

-

K₂HPO₄

-

NaCl

-

MgSO₄·7H₂O

-

MnCl₂·H₂O

-

CaCl₂

-

Sodium Azide (for selective isolation)

-

Sterile distilled water

-

Fermenter or flasks

-

Incubator shaker

1.2.2. Media Preparation

A typical medium for this compound production contains (per liter):

| Component | Concentration (g/L) |

| Sucrose | 100 - 200 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 15.0 |

| NaCl | 0.01 |

| MgSO₄·7H₂O | 0.01 |

| MnCl₂·H₂O | 0.01 |

| CaCl₂ | 0.05 |

The pH of the medium should be adjusted to 7.0 before sterilization.

1.2.3. Inoculum Preparation

-

Aseptically transfer a loopful of L. mesenteroides from a stock culture to 10 mL of sterile seed culture medium (same composition as the production medium but with a lower sucrose concentration, e.g., 20 g/L).

-

Incubate at 25-30°C for 18-24 hours.

-

Transfer the seed culture to a larger volume of the same medium (e.g., 100 mL) and incubate under the same conditions. This will serve as the inoculum for the main fermentation.

1.2.4. Fermentation

-

Inoculate the production medium with 10% (v/v) of the prepared inoculum.

-

Incubate at a controlled temperature, typically between 25°C and 30°C, for 18 to 48 hours. The optimal temperature can influence both the yield and the molecular weight of the this compound produced.[4]

-

Maintain a constant pH, ideally between 5.5 and 7.0, using a suitable buffer system or by the controlled addition of NaOH.[5]

-

Agitation is generally not required or kept at a low speed, as high shear forces can negatively impact this compound synthesis.

Factors Influencing this compound Synthesis

The yield and characteristics of the produced this compound are significantly influenced by several fermentation parameters.

| Parameter | Optimal Range | Effect on this compound Synthesis |

| Sucrose Concentration | 10% - 20% (w/v) | Higher concentrations generally lead to higher this compound yields per unit volume, but the percentage conversion of sucrose to this compound may decrease.[1] |

| Temperature | 25°C - 30°C | Affects both the rate of this compound synthesis and the molecular weight of the product. Temperatures outside the optimal range can lead to reduced enzyme activity and lower yields.[4] |

| pH | 5.5 - 7.0 | Influences the activity of dextransucrase. A drop in pH during fermentation is common and can be controlled to maintain optimal enzyme function.[5] |

| Incubation Time | 18 - 48 hours | This compound production is typically highest during the exponential growth phase of the bacteria. Prolonged incubation can lead to this compound degradation by other enzymes. |

Purification of this compound

Following fermentation, the this compound must be separated from the bacterial cells, residual media components, and other metabolic byproducts. The most common primary purification step is alcohol precipitation.

Experimental Workflow for this compound Purification

References

- 1. Production of this compound from sucrose by a newly isolated strain of Leuconostoc mesenteroides (PCSIR-3) with reference to L. mesenteroides NRRL B-512F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Growth and energetics of Leuconostoc mesenteroides NRRL B-1299 during metabolism of various sugars and their consequences for dextransucrase production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production & Characterization of a Unique this compound from an Indigenous Leuconostoc mesenteroides CMG713 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Dextran Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dextran solutions. This compound, a complex branched polysaccharide composed of glucose units, is widely utilized in medical, pharmaceutical, and research applications, from plasma volume expanders to drug delivery systems and hydrogels.[1] A thorough understanding of its behavior in solution is critical for optimizing its use in these fields. This document details key physical characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for their measurement.

Viscosity

The viscosity of a this compound solution is a critical parameter influencing its hydrodynamic properties and performance in applications like perfusion fluids and drug delivery. This compound solutions typically exhibit Newtonian flow, meaning their viscosity is independent of the shear rate, especially for molecular weights up to 2,000,000 Daltons and concentrations up to 30% (w/v).[2][3][4] However, at very high concentrations or molecular weights, some pseudoplastic (shear-thinning) behavior may be observed.[3][5][6] As this compound is a neutral polysaccharide, its viscosity is not significantly affected by changes in pH or salt concentration.[2][7]

Factors Influencing Viscosity

-

Molecular Weight (Mw): Viscosity increases with higher molecular weight.[8]

-

Concentration: Viscosity increases with this compound concentration.[9][10] For many dextrans, this increase is linear over a range of concentrations.[9]

-

Temperature: Viscosity decreases as temperature increases.[1][5][6] This is because the this compound chains become more flexible and contract at higher temperatures, leading to a decrease in hydrodynamic radius.[1][11][12]

Quantitative Viscosity Data

The relationship between intrinsic viscosity [η], a measure of a polymer's contribution to the solution viscosity, and molecular weight (M) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Ma

Where K and a are the Mark-Houwink parameters, which depend on the polymer, solvent, and temperature.[1]

Table 1: Intrinsic Viscosity of this compound Solutions at Various Temperatures [1]

| Molecular Weight (kDa) | Intrinsic Viscosity [η] (dL/g) at 20°C | Intrinsic Viscosity [η] (dL/g) at 30°C | Intrinsic Viscosity [η] (dL/g) at 40°C | Intrinsic Viscosity [η] (dL/g) at 50°C |

| 8.8 | 0.099 | 0.095 | 0.092 | 0.089 |

| 40 | 0.198 | 0.191 | 0.185 | 0.179 |

| 71.9 | 0.269 | 0.260 | 0.252 | 0.244 |

| 110 | 0.332 | 0.322 | 0.312 | 0.302 |

| 200 | 0.435 | 0.421 | 0.408 | 0.395 |

| 580 | 0.697 | 0.675 | 0.654 | 0.633 |

| 2000 | 1.210 | 1.172 | 1.135 | 1.100 |

Table 2: Mark-Houwink Parameters for this compound in Aqueous Solution [1]

| Temperature (°C) | kM-H x 103 | a |

| 20 | 2.75 | 0.430 |

| 30 | 2.40 | 0.443 |

| 40 | 2.09 | 0.457 |

| 50 | 1.82 | 0.470 |

Density

The density of this compound solutions increases with concentration. This property is often required for the accurate calculation of other hydrodynamic parameters, such as intrinsic viscosity.

Quantitative Density Data

An empirical equation for the apparent density of aqueous this compound solutions in air at 20°C is given by: d20°C = 0.99717 + 0.00398p + 0.000016p² where p is the grams of this compound per 100 g of aqueous solution.[13]

Table 3: Density of this compound Solutions at 20°C [13]

| Concentration ( g/100g solution) | Apparent Density (g/mL) |

| 1 | 1.00117 |

| 5 | 1.01747 |

| 10 | 1.03857 |

| 15 | 1.06047 |

| 20 | 1.08317 |

| 25 | 1.10667 |

| 30 | 1.13097 |

Refractive Index and Optical Rotation

The refractive index (RI) of a this compound solution is a function of its concentration. The specific refractive index increment (dn/dc), which is the change in refractive index per unit change in concentration, is a crucial parameter in light scattering measurements for determining molecular weight.[14]

Quantitative Optical Data

-

Refractive Index: For aqueous solutions at 20°C, the refractive index can be described by the equation: n20°C = 1.33299 + 0.00151p + 0.0000064p² where p is the grams of this compound per 100 g of aqueous solution.[13] The dn/dc value for this compound in water is approximately 0.150 mL/g.[14]

-

Specific Optical Rotation: The specific optical rotation for this compound derived from Leuconostoc mesenteroides B512 in water is [α]25D = +199° ± 2°.[2][13] This value can decrease for molecular weights below 20,000 Daltons.[2]

Table 4: Refractive Index of Aqueous this compound Solutions at 20°C [13]

| Concentration ( g/100g solution) | Refractive Index (n) |

| 1 | 1.33451 |

| 5 | 1.34070 |

| 10 | 1.34865 |

| 15 | 1.35684 |

| 20 | 1.36529 |

| 25 | 1.37398 |

| 30 | 1.38293 |

Osmotic Pressure

Colloidal osmotic pressure is a key property of this compound solutions, particularly in biomedical applications like plasma volume expansion.[2] Since this compound is a large, neutral polymer, it does not easily permeate biological membranes, allowing it to maintain a favorable osmotic environment.[2][7] The osmotic pressure is highly dependent on the molecular weight and concentration of the this compound.[2]

Quantitative Osmotic Pressure Data

An empirical relationship for calculating osmotic pressure (π) from solute concentration (Cm) is given by: π = 35.5Cm + 0.752Cm² + 76.4 x 10-4Cm³[15]

Table 5: Colloid Osmotic Pressure for this compound 40 and this compound 70 [7]

| Concentration ( g/100 mL) | Osmotic Pressure (mm H₂O) - this compound 40 | Osmotic Pressure (mm H₂O) - this compound 70 |

| 1 | 60 | 35 |

| 2 | 130 | 80 |

| 3 | 220 | 130 |

| 4 | 330 | 190 |

| 5 | 450 | 260 |

| 6 | 600 | 350 |

| 7 | - | 450 |

| 8 | - | 560 |

| 9 | - | 680 |

| 10 | - | 830 |

Experimental Methodologies and Workflows

Accurate characterization of this compound solutions relies on precise experimental techniques. This section details the protocols for measuring key physical properties.

Viscosity Measurement (Capillary Viscometry)

Intrinsic viscosity is determined by measuring the efflux time of dilute polymer solutions and the pure solvent through a capillary viscometer (e.g., Ubbelohde type).[1][12]

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., bidistilled water) at a known concentration (e.g., 1% w/v).[1][12] Create a series of dilutions from the stock solution (e.g., 0.75%, 0.5%, 0.25%).[1][12]

-

Temperature Control: Place the viscometer in a thermostatic bath to maintain a constant temperature (e.g., 25 ± 0.1 °C), as viscosity is highly temperature-dependent.[1][12] Allow solutions to equilibrate to this temperature.

-

Measurement:

-

Measure the efflux time of the pure solvent (t₀) through the viscometer's capillary.

-

For each this compound concentration, rinse the viscometer with the solution and then measure its efflux time (t). Perform multiple readings for each solution to ensure accuracy.

-

-

Density Measurement: Measure the density (ρ) of the solvent and each solution at the experimental temperature using a densitometer.[12]

-

Calculations:

-

Relative Viscosity (ηrel): ηrel = (t * ρ) / (t₀ * ρ₀)

-

Specific Viscosity (ηsp): ηsp = ηrel - 1

-

Reduced Viscosity (ηred): ηred = ηsp / c

-

-

Extrapolation to Intrinsic Viscosity: Plot the reduced viscosity (ηred) against concentration (c). According to the Huggins equation (ηred = [η] + kH[η]²c), the y-intercept of the linear extrapolation to zero concentration gives the intrinsic viscosity [η].[1]

Light Scattering (DLS and SLS)

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful techniques for characterizing this compound in solution.[16][17]

-

Dynamic Light Scattering (DLS): Measures fluctuations in scattered light intensity due to the Brownian motion of molecules.[14] This allows for the determination of the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (size) of the this compound molecules.[14]

-

Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light as a function of angle and concentration.[17] This technique is used to determine the weight-average molecular weight (Mw), the second virial coefficient (A₂), and the radius of gyration (Rg).[16][17]

Experimental Workflow:

-

Sample Preparation: Prepare a series of this compound solutions at different known concentrations.

-

Filtration: Filter the solutions through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust and aggregates, which can interfere with measurements.[18]

-

Measurement: Place the cuvette in the light scattering instrument. For DLS, the instrument's correlator analyzes the intensity fluctuations. For SLS, the intensity is measured at multiple angles.

-

Data Analysis:

-

For DLS, the diffusion coefficient is obtained from the correlation function. The hydrodynamic radius is then calculated using the Stokes-Einstein equation, which requires the solvent viscosity and temperature as inputs.[14]

-

For SLS, data is typically analyzed using a Zimm plot, where Kc/R(θ) is plotted against sin²(θ/2) + kc (where k is a constant). Extrapolation to zero angle and zero concentration yields Mw, Rg, and A₂.[17]

-

Logical Relationships of Physical Properties

The physical properties of this compound solutions are interconnected and influenced by several key factors. Understanding these relationships is crucial for predicting solution behavior.

References

- 1. Dextrans in Aqueous Solution. Experimental Review on Intrinsic Viscosity Measurements and Temperature Effect [pubs.sciepub.com]

- 2. This compound.com [this compound.com]

- 3. researchgate.net [researchgate.net]

- 4. Rheology of this compound solutions : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 5. Rheological Properties of Aqueous this compound Solution [spkx.net.cn]

- 6. Rheological Characterization of this compound Solution [yakhak.org]

- 7. projects.mans.edu.eg [projects.mans.edu.eg]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dextrans in Aqueous Solution. Experimental Review on Intrinsic Viscosity Measurements and Temperature Effect | Semantic Scholar [semanticscholar.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. Characterization of this compound using Light Scattering Techniques | Malvern Panalytical [malvernpanalytical.com]

- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. DSpace [kb.osu.edu]

The Scientific Journey of Dextran: A Technical Guide to its History, Discovery, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and multifaceted applications of dextran in scientific research. From its serendipitous discovery to its current use in advanced drug delivery systems, this compound's unique properties have made it an invaluable tool in the laboratory and clinic. This document provides a comprehensive overview of key historical milestones, detailed experimental protocols for its production and characterization, and a look into its diverse applications, supported by quantitative data and visual workflows.

A Historical Overview: From Wine Contaminant to Biomedical Workhorse

This compound's story begins in the 19th century, not as a planned discovery, but as an observation of a troublesome microbial byproduct.

-

1861: The Initial Observation by Louis Pasteur: While studying the fermentation processes in wine, the renowned French chemist and microbiologist Louis Pasteur was the first to document the microbial production of a viscous, gummy substance.[1][2] This "slime" was an early, uncharacterized form of what we now know as this compound.[3][4]

-

1874: Naming and Early Chemical Insights: The term "this compound" was coined by the German chemist Carl Scheibler.[4][5] He identified the substance as a carbohydrate with the empirical formula (C₆H₁₀O₅)n and noted its dextrorotatory effect on polarized light, hence the name derived from "dextro."[4]

-

Early 20th Century: Unraveling the Microbial Source: Further research established that specific lactic acid bacteria, most notably Leuconostoc mesenteroides, were responsible for producing this compound from sucrose.[3][6] This bacterium secretes the enzyme dextransucrase, which polymerizes the glucose units from sucrose into the long-chain this compound polymer.[7]

-

Mid-20th Century: The Dawn of Biomedical Applications: The pivotal shift for this compound from a mere curiosity to a valuable biomedical tool occurred in the 1940s. Anders Grönwall and Ingelman in Sweden, along with researchers in Britain, independently proposed and developed this compound as a plasma volume expander.[1][8] This application became crucial in treating hypovolemic shock, especially during times of war when blood plasma was scarce.[8][9] This innovation paved the way for the commercial production of clinical-grade this compound.

-

Late 20th Century to Present: A Platform for Innovation: The latter half of the 20th century and the beginning of the 21st have seen an explosion in this compound's applications. Its biocompatibility, biodegradability, and the ease with which it can be chemically modified have made it a versatile platform for drug delivery, tissue engineering, and as a research tool in cell biology.[5][10]

The Core Science: Structure and Properties of this compound

This compound is a complex, branched polysaccharide composed of D-glucose monomers. Its structure is the key to its diverse functionalities.

The primary structure of this compound is a linear backbone of α-1,6-glycosidic linkages between glucose units.[11][12] Branching occurs via α-1,2, α-1,3, or α-1,4 linkages, with the type and degree of branching being dependent on the producing microbial strain.[13][14] For instance, this compound from Leuconostoc mesenteroides NRRL B-512F, a commonly used strain for commercial production, consists of approximately 95% α-1,6 linkages and 5% α-1,3 branch linkages.[15]

The molecular weight of this compound can vary significantly, from a few kilodaltons (kDa) to millions of daltons (MDa), which profoundly influences its physicochemical properties such as solubility and viscosity.[3][16]

Key Experiments in this compound Research: Detailed Methodologies

The following sections provide detailed protocols for the production, purification, and characterization of this compound, based on established methodologies in the field.

Production of this compound via Fermentation

This protocol outlines the production of this compound using Leuconostoc mesenteroides.

Experimental Protocol: this compound Production

-

Microorganism and Inoculum Preparation:

-

A pure culture of Leuconostoc mesenteroides is grown in a suitable broth medium (e.g., MRS broth) overnight at room temperature on a shaker (120 rpm).[13]

-

This overnight culture serves as the inoculum for the main fermentation.

-

-

Fermentation Medium:

-

A typical this compound production medium contains (per liter): sucrose (100-200 g), yeast extract (5 g), peptone (5 g), K₂HPO₄ (15 g), and trace salts like MnCl₂·4H₂O (0.01 g), NaCl (0.01 g), and CaCl₂ (0.05 g).[17] The pH is adjusted to 7.0 before sterilization.

-

-

Fermentation Conditions:

-

The sterile production medium is inoculated with the prepared inoculum (typically 2-10% v/v).[15][17]

-

The fermentation is carried out in a bioreactor or flasks at a controlled temperature, generally between 25-30°C, for 20-24 hours.[15][17]

-

The pH of the medium is often maintained around 7.0 for optimal production.[15]

-

Purification of this compound

This protocol describes the extraction and purification of this compound from the fermentation broth.

Experimental Protocol: this compound Purification

-

Cell Removal:

-

Ethanol Precipitation:

-

This compound Recovery and Washing:

-

Drying:

Characterization of this compound

3.3.1. Molecular Weight Determination

Size-exclusion chromatography (SEC) is the standard method for determining the molecular weight and molecular weight distribution of this compound.[18][19]

Experimental Protocol: Molecular Weight Determination by SEC

-

System and Columns: An aqueous SEC system equipped with a refractive index (RI) detector is used.[18] Columns suitable for aqueous polymer separation are employed.

-

Calibration: The system is calibrated using a series of this compound standards with known molecular weights, typically ranging from 4,000 to 250,000 g/mol .[18][19]

-

Sample Preparation and Analysis: A known concentration of the purified this compound is dissolved in the mobile phase, filtered, and injected into the SEC system.

-

Data Analysis: The elution profile of the sample is compared to the calibration curve to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (Mw/Mn).[18]

3.3.2. Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of this compound, including the types of glycosidic linkages.[6][8]

Experimental Protocol: Structural Analysis by ¹³C NMR

-

Sample Preparation: Approximately 20 mg of purified this compound is dissolved in 99.9% D₂O.[8]

-

NMR Spectroscopy: ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the different carbon environments, which correspond to the specific types of glycosidic linkages (α-1,6, α-1,3, etc.).[6] The anomeric region (95-105 ppm) is particularly diagnostic for linkage analysis.[20]

Quantitative Data in this compound Research

The yield and molecular weight of this compound are highly dependent on the producing strain and fermentation conditions.

Table 1: this compound Production Yields from Various Leuconostoc mesenteroides Strains

| Strain | Sucrose Conc. (%) | Temperature (°C) | Incubation Time (h) | pH | This compound Yield (g/L) | Reference |

| CMG713 | 15 | 30 | 20 | 7.0 | Not specified in g/L | [15] |

| SF3 | 10 | 25 | 16 | Not specified | 23.8 | [21] |

| NRRL B-512F | 10 | 25 | 16 | Not specified | 19.5 | [21] |

| PCSIR-4 | 10 | Not specified | Not specified | Not specified | Not specified in g/L | [22] |

| PCSIR-9 | 10 | Not specified | Not specified | Not specified | Not specified in g/L | [22] |

Table 2: Molecular Weight of this compound from Different Sources

| Strain/Source | Method | Average Molecular Weight (Da) | Reference |

| L. mesenteroides CMG713 | Not specified | ~2,000,000 | [15] |

| L. mesenteroides SF3 | Not specified | 1,455,072 | [21] |

| L. mesenteroides NRRL B-512F | Not specified | 9 x 10⁶ to 500 x 10⁶ (native) | [15] |

| Commercially available fractions | SEC | 1,000 to 2,000,000 | [16] |

Visualizing this compound-Related Processes

Graphviz diagrams are used to illustrate key experimental workflows and biological pathways involving this compound.

Experimental Workflow for this compound Production and Purification

Caption: Workflow for this compound production and purification.

Signaling Pathway: Endocytosis Visualized with Fluorescently Labeled this compound

Caption: Pathway of fluorescent this compound during endocytosis.

Diverse Applications in Scientific Research

This compound's unique properties have led to its adoption in a wide array of research applications.

-

Drug Delivery Systems: this compound is extensively used to create various drug delivery systems, including nanoparticles, microspheres, and hydrogels.[3][11][23] Its hydroxyl groups allow for the conjugation of drugs, targeting ligands, and other functional molecules, enabling controlled release and targeted delivery to specific tissues.[23]

-

Visualizing Endocytosis: Fluorescently labeled dextrans are a standard tool for studying fluid-phase endocytosis.[7][24] As this compound is taken up by cells into endosomes and trafficked to lysosomes, the change in fluorescence of pH-sensitive dyes conjugated to the this compound can be used to monitor the maturation of endocytic vesicles and changes in organelle pH.[7][24]

-

Osmotic Stress Experiments: Due to its high molecular weight and inability to cross cell membranes, this compound is used to apply osmotic stress to cells and tissues.[25][26] This technique is valuable for studying the effects of mechanical forces and cell volume changes on cellular processes.

-

Bioseparations: Cross-linked this compound, commercially known as Sephadex, is widely used as a matrix for size-exclusion chromatography to separate and purify proteins and other biomolecules.[15]

-

Cryopreservation: this compound is employed as a cryoprotectant to protect cells and tissues from damage during freezing and thawing.[1]

Conclusion

From its humble beginnings as a microbial slime in wine fermentation, this compound has evolved into a sophisticated and indispensable tool in scientific research and medicine. Its well-characterized structure, biocompatibility, and versatility continue to drive innovation in fields ranging from drug delivery to cell biology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to harness the potential of this remarkable biopolymer.

References

- 1. This compound [sigmaaldrich.com]

- 2. This compound Analysis Using AZURA® SEC System [knauer.net]

- 3. This compound drug delivery systems - Wikipedia [en.wikipedia.org]

- 4. envirobiotechjournals.com [envirobiotechjournals.com]

- 5. Imaging FITC-dextran as a Reporter for Regulated Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the structure of this compound by 13C-nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. エンドサイトーシスおよびピノサイトーシス | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Structural Analysis of this compound [bio-protocol.org]

- 9. Endocytosis in Disease and Cell Health: Fluorescence Microscopy Tools to Interrogate Internalization Pathways | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. The Role of this compound Microparticles in Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 13. journal.hep.com.cn [journal.hep.com.cn]

- 14. Recent advances in this compound-based drug delivery systems: From fabrication strategies to applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production & Characterization of a Unique this compound from an Indigenous Leuconostoc mesenteroides CMG713 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound.com [this compound.com]

- 17. Production of this compound from Locally Lactobacillus Spp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. Determining the molecular weight for this compound 40/60/70 according to USP/EP | Separation Science [sepscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Factorial Design to Optimize this compound Production by the Native Strain Leuconostoc mesenteroides SF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. web.citius.technology [web.citius.technology]

- 23. researchgate.net [researchgate.net]

- 24. Fluorescent and Biotinylated Dextrans—Section 14.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Effects of osmotic stress on this compound diffusion in rat neocortex studied with integrative optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. delarue-research.org [delarue-research.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dextran Derivatives and Their Chemical Modifications

This compound, a biocompatible and biodegradable polysaccharide, serves as a versatile platform for chemical modification, enabling the development of advanced drug delivery systems, tissue engineering scaffolds, and diagnostic agents.[1][2][3] Its backbone, rich in hydroxyl groups, allows for a wide array of chemical derivatizations that can tailor its physicochemical properties to specific biomedical applications.[4][5] This guide provides a comprehensive overview of the primary chemical modifications of this compound, detailing synthesis protocols, quantitative characteristics, and key applications.

Core Structure of this compound

This compound is a homopolysaccharide composed of α-1,6-linked D-glucopyranose residues in its main chain, with a small percentage of α-1,2-, α-1,3-, or α-1,4-linked side chains depending on the bacterial strain used for its production.[4][6] This structure provides three free hydroxyl groups per glucose repeating unit, which are the primary sites for chemical modification.[4] The reactivity of these hydroxyl groups typically follows the order C2 > C4 > C3.[4] Its high water solubility, low toxicity, and biodegradability by dextranases in mammalian tissues make it an ideal candidate for biomedical use.[4][6]

Key Chemical Modifications and Synthesis Protocols

The functionalization of this compound's hydroxyl groups can impart new properties, such as charge, hydrophobicity, or the ability to form crosslinked networks. The "degree of substitution" (DS) is a critical parameter, defining the average number of substituted hydroxyl groups per glucose unit, and it significantly influences the final properties of the derivative.[4]

Carboxymethyl this compound (CMD)

Carboxymethylation introduces negatively charged carboxyl groups, transforming the neutral this compound into a polyanionic derivative.[7] This modification enhances its utility in drug delivery and for coating nanoparticles.

Experimental Protocol: Synthesis of Carboxymethyl this compound

This protocol is adapted from methodologies described by Heinze et al.[8][9]

-

Dissolution : Dissolve 1.0 g of this compound (e.g., 70 kDa) and 0.5 g of sodium chloroacetate in 10 mL of deionized water with continuous stirring.[8]

-

Alkalinization : Add 10 mL of 5 M sodium hydroxide (NaOH) solution to the mixture.[8]

-

Reaction : Heat the mixture to 60°C and maintain stirring for 90 minutes.[8] The reaction proceeds via Williamson ether synthesis under alkaline conditions.[8][9]

-

Purification : Cool the reaction mixture to room temperature. Purify the product by dialysis against deionized water (using a 6–8 kDa MWCO membrane) to remove unreacted reagents.[8]

-

Isolation : Lyophilize (freeze-dry) the dialyzed solution to obtain carboxymethyl this compound as a white powder.[8]

Caption: A diagram illustrating the synthesis workflow for Carboxymethyl this compound (CMD).

Diethylaminoethyl this compound (DEAE-Dextran)

DEAE-Dextran is a polycationic derivative created by introducing diethylaminoethyl groups. It was one of the first chemical vectors used for DNA delivery (transfection) due to its ability to form electrostatic complexes with negatively charged nucleic acids.[10]

Experimental Protocol: Synthesis of DEAE-Dextran

This protocol is based on the general synthesis method.[11]

-

Preparation : Prepare an alkaline solution of this compound.

-

Reaction : Add (2-chloroethyl)diethylammonium chloride (DEAE-Cl) to the alkaline this compound solution.

-

Incubation : Allow the reaction to proceed under controlled temperature and time to achieve the desired degree of substitution.

-

Purification : Neutralize the reaction mixture and purify the DEAE-Dextran product extensively, typically through dialysis, to remove unreacted DEAE-Cl and other salts.

-

Isolation : Isolate the final product, usually by precipitation with an alcohol (e.g., ethanol) or by lyophilization.

Caption: A logical flow diagram for the synthesis of DEAE-Dextran.

This compound Sulfate

Sulfation of this compound introduces strongly acidic sulfate ester groups, resulting in a potent polyanion. This compound sulfate has various biological activities, including anticoagulant and anti-lipemic properties, and it can inhibit ribonucleases.[12][13]

Experimental Protocol: Synthesis of this compound Sulfate

This protocol is adapted from the method using a sulfur trioxide-pyridine complex.[14][15]

-

Solvent : Dissolve this compound in a suitable solvent, such as dimethylformamide (DMF).

-

Sulfating Agent : Use a sulfur trioxide-pyridine (SO3-pyridine) complex as the sulfating agent.

-

Reaction : Add the SO3-pyridine complex to the this compound solution and heat (e.g., 75-95°C) for several hours to allow sulfation to occur.[15]

-

Termination and Neutralization : Cool the mixture and terminate the reaction. Neutralize the resulting acidic this compound sulfate ester, typically by adding a base like sodium hydroxide, to form the sodium salt.[12]

-

Purification and Isolation : Precipitate the this compound sulfate sodium salt from the reaction mixture, followed by purification steps like dialysis to remove impurities.[12] The final product is then dried.

Oxidized this compound (DexOx)

Oxidation of this compound, typically with sodium periodate, cleaves the vicinal diol groups (at C2-C3 or C3-C4) within the glucose units to form reactive aldehyde groups.[6] This allows for the formation of hydrogels through Schiff base formation with amine-containing molecules.[6]

Experimental Protocol: Synthesis of Oxidized this compound

-

Dissolution : Dissolve this compound in deionized water.

-

Oxidation : Add a calculated amount of sodium periodate (NaIO4) solution to the this compound solution. The molar ratio of periodate to glucose units determines the degree of oxidation.[16]

-

Reaction : Conduct the reaction in the dark (to prevent periodate degradation) at room temperature for a defined period (e.g., several hours).

-

Termination : Quench the reaction by adding ethylene glycol to consume any excess periodate.

-

Purification : Purify the oxidized this compound by extensive dialysis against deionized water to remove reaction byproducts.

-

Isolation : Obtain the final product as a white solid after lyophilization.

Quantitative Data on this compound Derivatives

The properties of this compound derivatives are highly dependent on the starting this compound molecular weight (Mw) and the degree of substitution (DS).

| Derivative | Starting this compound Mw (kDa) | Modification Agent | Degree of Substitution (DS) | Key Properties/Applications | Reference |

| Carboxymethyl this compound | 70 | Sodium Chloroacetate | ~0.2 (1 CM group per 5 glucose units) | Polyanionic; nanoparticle coating; drug delivery | [7][8] |

| This compound Sulfate | 10 - 100 | SO3-Pyridine Complex | 1.4 - 2.4 | Polyanionic; anticoagulant; antiviral; ribonuclease inhibitor | [14] |

| Oxidized this compound | 70 | Sodium Periodate | 5% (degree of oxidation) | Forms hydrogels; tissue engineering; drug release | [17] |

| This compound Valerate | 40 | Valeric Anhydride | 2.9 | Amorphous; improved thermal stability; hot-melt adhesive | [18] |

| This compound Laurate | 40 | Lauric Anhydride | 2.8 | Amorphous; improved thermal stability; adhesive | [18] |

Characterization of this compound Derivatives

Confirming the successful modification of this compound and quantifying its extent requires a suite of analytical techniques.

| Technique | Purpose | Information Obtained |

| FTIR Spectroscopy | Confirmation of functional group addition | Detection of characteristic vibrational bands (e.g., C=O in CMD, S=O in this compound Sulfate).[14] |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and DS determination | Chemical shifts confirm the structure and integration of specific peaks allows for the calculation of the Degree of Substitution (DS).[4][18] |

| Gel Permeation Chromatography (GPC) | Molecular weight analysis | Determines weight-average (Mw) and number-average (Mn) molecular weights and polydispersity, indicating if degradation occurred during modification.[18] |

| Elemental Analysis | Determination of elemental composition | Quantifies the percentage of specific elements (e.g., sulfur in this compound sulfate) to calculate DS.[13] |

| Zeta Potential Measurement | Surface charge analysis | Measures the surface charge of derivatives in solution, confirming the introduction of anionic (CMD) or cationic (DEAE-Dextran) groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity and quantitative analysis | Used for analyzing the purity of the derivative and quantifying residual starting materials or by-products.[19][20] |

Applications in Drug Development

The versatility of this compound derivatives makes them central to the development of novel therapeutic platforms.

Caption: Relationship between this compound modifications, platforms, and therapeutic applications.

-

Nanoparticles and Micelles : this compound derivatives are used to form or coat nanoparticles, enhancing their stability, biocompatibility, and circulation time.[1][21][22] Amphiphilic this compound derivatives, created by grafting hydrophobic chains onto the this compound backbone, can self-assemble into micelles for encapsulating poorly water-soluble drugs.[3]

-

Hydrogels : Oxidized this compound can be crosslinked with molecules like gelatin or chitosan to form in-situ injectable hydrogels.[6][23] These are extensively researched for tissue engineering, serving as scaffolds that support cell growth and for the sustained release of therapeutic agents like growth factors or antimicrobial drugs.[23][24][25]

-

Prodrugs : Drugs can be covalently conjugated to this compound, creating a prodrug system. This approach can improve drug solubility, prolong its half-life, and enable targeted delivery to specific tissues, reducing systemic toxicity.[1]

Conclusion